![molecular formula C16H12N4O B11661914 N'-[(Z)-naphthalen-1-ylmethylidene]pyrazine-2-carbohydrazide](/img/structure/B11661914.png)
N'-[(Z)-naphthalen-1-ylmethylidene]pyrazine-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(Z)-(NAPHTHALEN-1-YL)METHYLIDENE]PYRAZINE-2-CARBOHYDRAZIDE is a Schiff base hydrazone compound Schiff bases are a class of organic compounds typically formed by the condensation of primary amines with carbonyl compounds This specific compound is characterized by the presence of a naphthalene ring and a pyrazine ring, connected through a hydrazone linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(NAPHTHALEN-1-YL)METHYLIDENE]PYRAZINE-2-CARBOHYDRAZIDE typically involves the condensation of naphthaldehyde with pyrazine-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure is as follows:
- Dissolve naphthaldehyde and pyrazine-2-carbohydrazide in ethanol.
- Add a few drops of glacial acetic acid to catalyze the reaction.
- Reflux the mixture for several hours.
- Cool the reaction mixture to room temperature and filter the precipitated product.
- Wash the product with cold ethanol and dry it under vacuum.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(Z)-(NAPHTHALEN-1-YL)METHYLIDENE]PYRAZINE-2-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: The major products are typically the corresponding naphthalene and pyrazine carboxylic acids.
Reduction: The major products are the corresponding amines.
Substitution: The major products depend on the nucleophile used but generally result in substituted hydrazones.
Aplicaciones Científicas De Investigación
N’-[(Z)-(NAPHTHALEN-1-YL)METHYLIDENE]PYRAZINE-2-CARBOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer and antimicrobial activities.
Materials Science: The compound can be used in the synthesis of coordination complexes with transition metals, which have applications in catalysis and materials science.
Biological Studies: It has been used in studies related to enzyme inhibition and as a model compound for understanding hydrazone chemistry.
Mecanismo De Acción
The mechanism of action of N’-[(Z)-(NAPHTHALEN-1-YL)METHYLIDENE]PYRAZINE-2-CARBOHYDRAZIDE involves its interaction with biological targets through its hydrazone linkage. The compound can form stable complexes with metal ions, which can then interact with biological macromolecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- 5-Chloro-N’-[(substituted)methylidene]pyrazine-2-carbohydrazide
Uniqueness
N’-[(Z)-(NAPHTHALEN-1-YL)METHYLIDENE]PYRAZINE-2-CARBOHYDRAZIDE is unique due to its specific structural features, including the naphthalene and pyrazine rings. These rings confer distinct electronic and steric properties, which can influence its reactivity and biological activity. Compared to other hydrazone derivatives, this compound may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for further research .
Propiedades
Fórmula molecular |
C16H12N4O |
|---|---|
Peso molecular |
276.29 g/mol |
Nombre IUPAC |
N-[(Z)-naphthalen-1-ylmethylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C16H12N4O/c21-16(15-11-17-8-9-18-15)20-19-10-13-6-3-5-12-4-1-2-7-14(12)13/h1-11H,(H,20,21)/b19-10- |
Clave InChI |
YWLOQJGDHZFBBO-GRSHGNNSSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC=C2/C=N\NC(=O)C3=NC=CN=C3 |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C3=NC=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


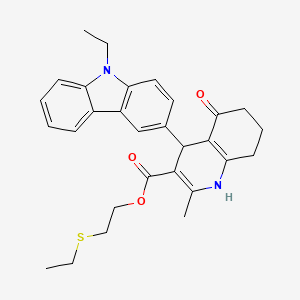
![2-(4-Chlorophenyl)-8-ethyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B11661840.png)
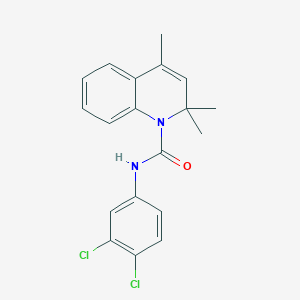
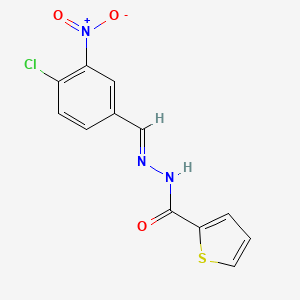
![[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 4-nitrobenzoate](/img/structure/B11661867.png)
![N-[(E)-Amino[(4-methylquinazolin-2-YL)amino]methylidene]butanamide](/img/structure/B11661868.png)
![N-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]-4-phenyl-1-piperazinamine](/img/structure/B11661881.png)
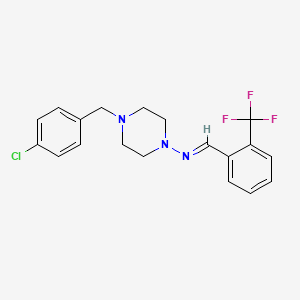
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11661885.png)
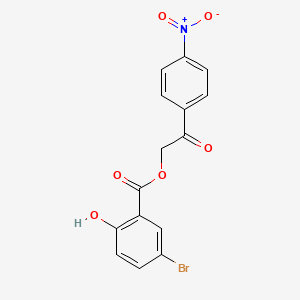

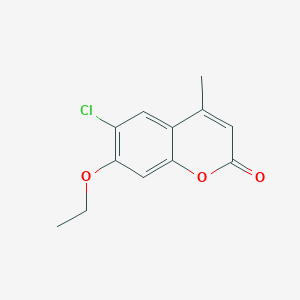
![N-(2-{[2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]methoxy}-1,1,1,3,3,3-hexafluoropropan-2-yl)furan-2-carboxamide](/img/structure/B11661903.png)
![(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11661910.png)
